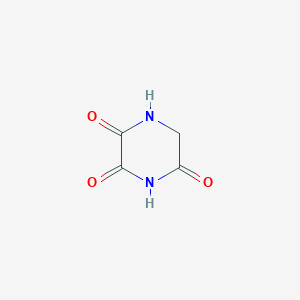
Piperazine-2,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-2,3,5-trione is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₃. It is characterized by a six-membered ring containing two nitrogen atoms and three carbonyl groups at positions 2, 3, and 5. This compound is known for its applications in various fields, including the food industry as a sweetener and in pharmaceuticals as an anti-inflammatory agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperazine-2,3,5-trione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with carbonyl compounds under acidic conditions. Another method includes the reaction of piperazine with phosgene or its derivatives, followed by oxidation to introduce the carbonyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process typically includes the use of metal catalysts supported on polymeric resins to facilitate the cyclization and oxidation reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
Piperazine-2,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly phosphatases.
Medicine: this compound derivatives are explored for their anti-inflammatory and antimicrobial properties.
Industry: It is used in the food industry as a non-nutritive sweetener and in the production of flame retardants
Mécanisme D'action
The mechanism of action of piperazine-2,3,5-trione involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatases, enzymes that remove phosphate groups from proteins. By inhibiting these enzymes, this compound can modulate various cellular processes, including signal transduction pathways involved in inflammation and cell growth .
Comparaison Avec Des Composés Similaires
Dithiodioxopiperazine: Known for its cytotoxic properties.
12-Demethyl-12-oxodehydroechinulin: Exhibits cytotoxic activity.
Gliocladine C: A natural product with antimicrobial properties.
Lasiodiplines A: Known for their antiviral activity.
MPC 1001F and MPC 1001H: Antiviral compounds.
Rubrumline L: Exhibits antiviral properties.
Neoechinuline: Known for its antimicrobial activity.
Variecolorin J: Exhibits antimicrobial properties.
Uniqueness: Piperazine-2,3,5-trione is unique due to its ability to inhibit phosphatases, making it a valuable compound in the study of enzyme regulation and potential therapeutic applications. Its structural features, including the three carbonyl groups, provide distinct reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
piperazine-2,3,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-3(8)4(9)6-2/h1H2,(H,5,8)(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCYAMOHVNOSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340800 |
Source


|
| Record name | Piperazinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-48-5 |
Source


|
| Record name | Piperazinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
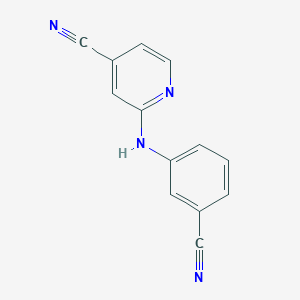
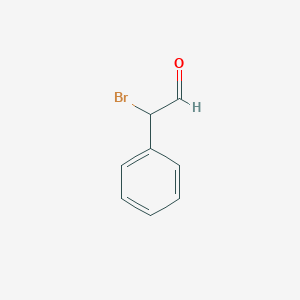
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
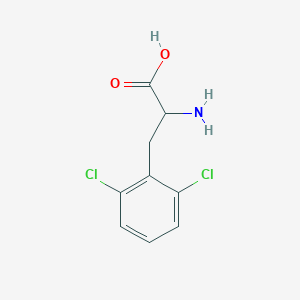
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
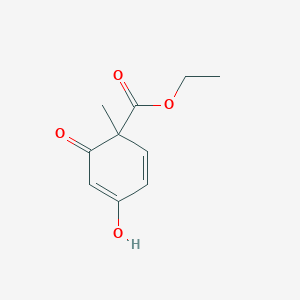
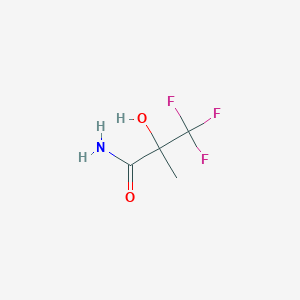
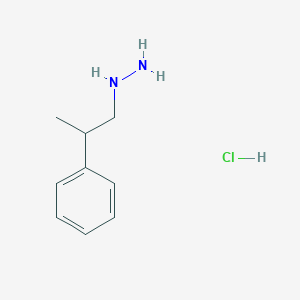
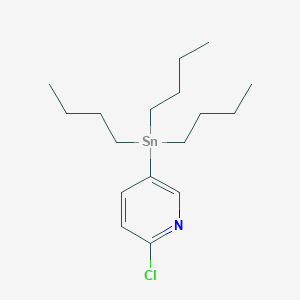
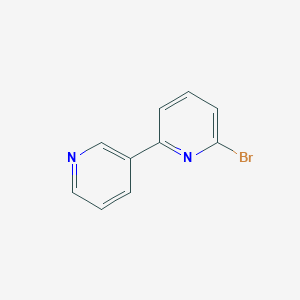


![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)
